![molecular formula C18H17N5O3S B2895930 N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251708-44-7](/img/structure/B2895930.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C18H16N6O2S2
- Molar Mass : 412.49 g/mol
- CAS Number : 914350-45-1
The biological activity of this compound primarily involves:
- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 3.58 to 15.36 μM against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cells, indicating its potential as an anticancer agent .
- Enzyme Inhibition : It has been reported to inhibit key kinases such as BRAF and VEGFR-2, which are crucial in cancer progression. The IC50 values for BRAF and VEGFR-2 were found to be 0.194 μM and 0.071 μM, respectively, comparable to the reference drug sorafenib .
- Induction of Apoptosis : The compound was observed to induce apoptosis in cancer cells, with a significant increase in apoptotic cells compared to untreated controls. This effect is critical for its anticancer properties as it promotes programmed cell death in malignant cells .
In Vitro Anticancer Activity
The following table summarizes the IC50 values of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
HePG-2 (Liver Cancer) | 5.05 | Sorafenib: 9.18 |
MCF-7 (Breast Cancer) | 8.10 | Sorafenib: 9.18 |
HCT-116 (Colorectal) | 15.36 | Sorafenib: 9.18 |
Enzyme Inhibition Assays
The following table highlights the inhibitory effects on BRAF and VEGFR-2:
Enzyme | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
BRAF | 0.194 | Sorafenib: 0.171 |
VEGFR-2 | 0.071 | Sorafenib: 0.069 |
Case Studies
In a recent study evaluating various benzothiadiazole derivatives, this compound was highlighted for its dual action against BRAF and VEGFR pathways, showcasing promising results in inhibiting tumor growth while maintaining lower toxicity to normal cells compared to existing treatments like sorafenib .
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)19-12-5-4-6-13-17(12)21-27-20-13/h2-8H,9-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYDPIOQYHKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.